

In-Depth Technical Guide: N-Nitroso Clonidine (CAS 148950-49-6)

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Compound of Interest

Compound Name: *N-Nitroso Clonidine*

Cat. No.: B8209989

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Clonidine (CAS 148950-49-6) is a nitrosamine impurity and a derivative of Clonidine, an active pharmaceutical ingredient (API) primarily used for treating hypertension and attention deficit hyperactivity disorder (ADHD).[1][2] The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) due to their potential carcinogenic nature.[3][4] This technical guide provides a comprehensive overview of the core properties of **N-Nitroso Clonidine**, including its chemical identity, physicochemical properties, synthesis, and analytical quantification, to support research, drug development, and quality control activities.

Chemical Identity and Physicochemical Properties

N-Nitroso Clonidine is chemically identified as N-(2,6-dichlorophenyl)-4,5-dihydro-1-nitroso-1H-imidazol-2-amine.[5][6][7] It is formed from the nitrosation of the secondary amine present in the imidazoline ring of Clonidine.[8]

Physicochemical Data

A summary of the available physicochemical data for **N-Nitroso Clonidine** is presented in Table 1. While a specific melting point is not readily available in the public domain, its physical

state is described as a yellow solid.[9]

Table 1: Physicochemical Properties of **N-Nitroso Clonidine**

Property	Value	Source(s)
CAS Number	148950-49-6	[7]
Molecular Formula	C ₉ H ₈ Cl ₂ N ₄ O	[7]
Molecular Weight	259.09 g/mol	[7]
Appearance	Yellow Solid	[9]
Solubility	Soluble in DMSO and Methanol	
Storage Conditions	-20°C for long-term storage	
Purity (by HPLC)	>95%	

Spectroscopic Data

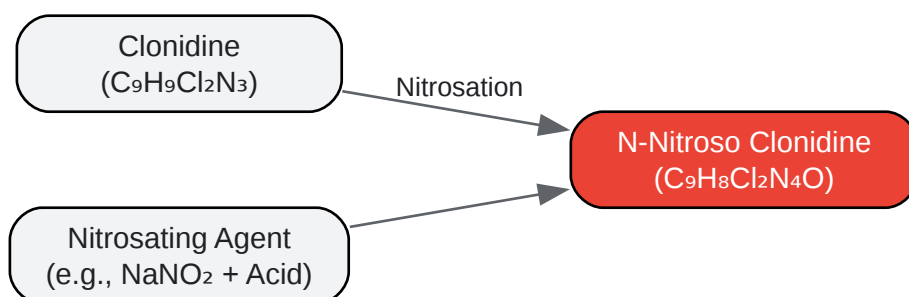
While certificates of analysis for commercially available reference standards confirm the structure of **N-Nitroso Clonidine** by ¹H NMR and Mass Spectrometry, detailed spectroscopic data such as chemical shifts and fragmentation patterns are not extensively published. General characteristics of mass spectra for N-nitroso compounds often show a molecular ion peak and fragment ions corresponding to the loss of the nitroso group (NO) or related fragments.[10][11]

Synthesis and Formation

N-Nitroso Clonidine is not a commercial product intended for therapeutic use but is rather an impurity that can form under specific conditions.

Synthetic Pathway

The primary route of formation involves the reaction of Clonidine with a nitrosating agent, such as nitrous acid (HNO₂), which can be generated from nitrites (e.g., sodium nitrite) in an acidic medium.[3] This reaction is a classic nitrosation of a secondary amine.



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Caption: Synthesis of **N-Nitroso Clonidine** from Clonidine.

Experimental Protocol: Synthesis of N-Nitroso Clonidine

A reported method for the synthesis of **N-Nitroso Clonidine** involves the following steps:

- Dissolution of Clonidine: Clonidine is dissolved in a suitable organic solvent.
- Preparation of Nitrosating Agent: An aqueous solution of sodium nitrite is acidified, typically with hydrochloric acid, to generate nitrous acid in situ.
- Reaction: The Clonidine solution is added to the acidic nitrite solution at a controlled temperature (e.g., room temperature).
- Work-up and Isolation: The reaction mixture is then subjected to extraction and purification processes, such as chromatography, to isolate the **N-Nitroso Clonidine** product.

Analytical Methodology

The detection and quantification of **N-Nitroso Clonidine** at trace levels, as required for impurity analysis in pharmaceutical products, necessitate highly sensitive analytical techniques.

LC-MS/MS Method for Quantification

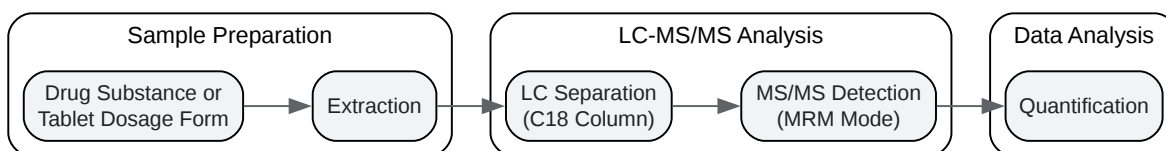
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of **N-Nitroso Clonidine** in both drug substances and tablet dosage forms.

[1][2]

Table 2: Key Parameters of the LC-MS/MS Method

Parameter	Description
Chromatographic Column	Poroshell Stable Bond C18 (150 x 4.6 mm, 2.7 μ m)
Column Temperature	30 °C
Mobile Phase A	0.2% Formic acid in water
Mobile Phase B	0.2% Formic acid in acetonitrile
Elution	Gradient
Flow Rate	0.8 mL/min
Detection	Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode

This method has demonstrated high specificity, linearity, accuracy, and precision for quantifying **N-Nitroso Clonidine** at levels relevant to regulatory requirements.[1][2]



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Caption: Workflow for the quantification of **N-Nitroso Clonidine**.

Biological Activity and Toxicological Profile

General Concerns Regarding Nitrosamine Impurities

N-Nitroso compounds are classified as a "cohort of concern" by regulatory agencies due to the potent carcinogenicity of many members of this class in animal studies.[5] Their carcinogenic activity is often linked to their metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive electrophilic species that can alkylate DNA.[12] This DNA damage, if not repaired, can lead to mutations and potentially initiate cancer.[12]

Specific Data for N-Nitroso Clonidine

Currently, there is a lack of publicly available studies specifically investigating the in vitro or in vivo biological activity, mechanism of action, or specific signaling pathways affected by **N-Nitroso Clonidine**. Its toxicological profile is inferred from the broader class of nitrosamines. Regulatory guidelines necessitate the control of such impurities in pharmaceutical products to levels that are considered to pose a negligible cancer risk.[3]

Conclusion

N-Nitroso Clonidine is a critical impurity to monitor in the manufacturing and storage of Clonidine-containing drug products. This guide has summarized the key technical information available for this compound, including its synthesis and analytical detection. The general toxicological concerns associated with nitrosamines underscore the importance of robust analytical methods for their control. Further research into the specific biological activities of **N-Nitroso Clonidine** would be beneficial for a more comprehensive risk assessment.

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